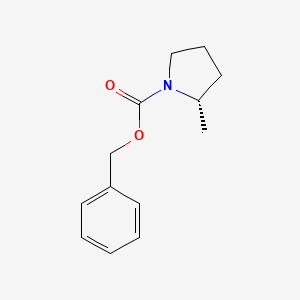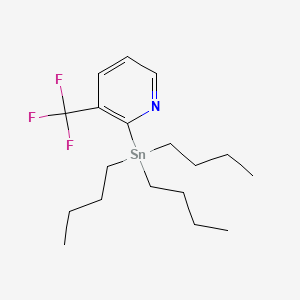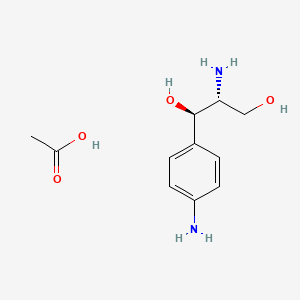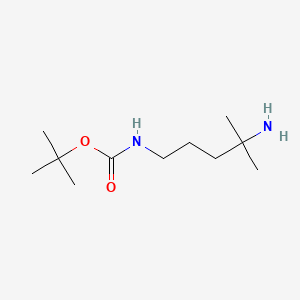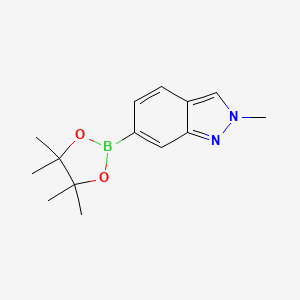
2-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-indazole
Overview
Description
“2-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-indazole” is a chemical compound with the molecular formula C14H18BNO3 . It has a molecular weight of 259.11 g/mol . The IUPAC name for this compound is 2-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-benzoxazole .
Molecular Structure Analysis
The molecular structure of this compound includes a benzoxazole ring attached to a dioxaborolane ring via a methyl group . The dioxaborolane ring is tetramethylated . The exact 3D structure is not available as conformer generation is disallowed due to an unsupported element .Physical And Chemical Properties Analysis
This compound has a molecular weight of 259.11 g/mol . It has 0 hydrogen bond donors and 4 hydrogen bond acceptors . The compound has 1 rotatable bond . The exact mass and monoisotopic mass are 259.1379736 g/mol . The topological polar surface area is 48.6 Ų . The compound has a complexity of 348 .Scientific Research Applications
Catalytic Protodeboronation
This compound, like other pinacol boronic esters, can be used in the catalytic protodeboronation of 1°, 2°, and 3° alkyl boronic esters . This process is a radical approach that allows for formal anti-Markovnikov alkene hydromethylation, a valuable but previously unknown transformation .
Organic Synthesis
Pinacol boronic esters are highly valuable building blocks in organic synthesis . They can be converted into a broad range of functional groups, including oxidations, aminations, halogenations, and C–C-bond-formations such as alkenylations, alkynylations, and arylations .
Suzuki–Miyaura Coupling
One of the most important applications of organoboron compounds like this one is the Suzuki–Miyaura coupling . This is a type of palladium-catalyzed cross coupling reaction that is widely used in organic chemistry to form carbon-carbon bonds .
Hydroboration-Deboronation Strategy
This compound can be used in a hydroboration-deboronation strategy for the formal hydrogenation of unactivated alkenes to alkanes . This process proceeds via a radical chain reaction .
Synthesis of Complex Molecules
The protodeboronation of this compound has been used in the formal total synthesis of δ-®-coniceine and indolizidine 209B . These are complex molecules that have significant biological activity .
Methoxy Protected (−)-Δ8-THC and Cholesterol
The hydromethylation sequence was applied to methoxy protected (−)-Δ8-THC and cholesterol . This shows the potential of this compound in the synthesis of bioactive molecules .
Mechanism of Action
Target of Action
Boronic esters, including pinacol boronic esters, are generally used as reagents in various organic synthesis reactions, particularly in suzuki–miyaura cross-coupling .
Mode of Action
Pinacol boronic esters, such as 2-Methylindazole-6-boronic Acid Pinacol Ester, are known to undergo protodeboronation, a process that involves the removal of the boron group . This process is catalyzed and involves a radical approach . The resulting product can then undergo further reactions, such as anti-Markovnikov alkene hydromethylation .
Biochemical Pathways
The biochemical pathways affected by 2-Methylindazole-6-boronic Acid Pinacol Ester are primarily related to its role in organic synthesis. For instance, it can participate in Suzuki–Miyaura cross-coupling, a widely-used reaction for forming carbon-carbon bonds . The compound can also be involved in the formal anti-Markovnikov hydromethylation of alkenes .
Pharmacokinetics
It’s important to note that pinacol boronic esters are generally considered stable and readily prepared, making them valuable building blocks in organic synthesis .
Result of Action
The result of the action of 2-Methylindazole-6-boronic Acid Pinacol Ester is the formation of new organic compounds through various reactions. For example, it can contribute to the formal anti-Markovnikov hydromethylation of alkenes, a valuable transformation in organic synthesis .
Action Environment
The action, efficacy, and stability of 2-Methylindazole-6-boronic Acid Pinacol Ester can be influenced by various environmental factors. For instance, the protodeboronation process is catalytic and utilizes a radical approach . Additionally, the stability of pinacol boronic esters makes them suitable for use in various reaction conditions .
properties
IUPAC Name |
2-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19BN2O2/c1-13(2)14(3,4)19-15(18-13)11-7-6-10-9-17(5)16-12(10)8-11/h6-9H,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHMKRODPCQSCKW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=NN(C=C3C=C2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19BN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90656797 | |
| Record name | 2-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-indazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90656797 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-indazole | |
CAS RN |
1204580-79-9 | |
| Record name | 2-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-indazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1204580-79-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-indazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90656797 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-methyl-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-indazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![7-Fluoro-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B598207.png)
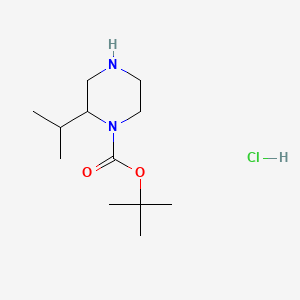
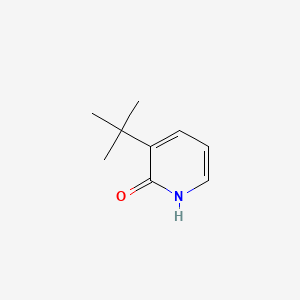
![2-Pyridinamine, 4-(4-chloro-1H-pyrrolo[2,3-b]pyridin-2-yl)-](/img/structure/B598212.png)




